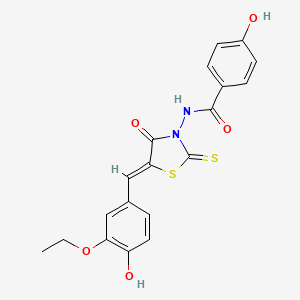

(Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide

Description

This compound is a thiazolidinone derivative characterized by a (Z)-configured benzylidene group at position 5 of the thiazolidinone core. The 3-ethoxy-4-hydroxybenzylidene moiety and the 4-hydroxybenzamide substituent at position 3 contribute to its structural uniqueness. Thiazolidinones are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5S2/c1-2-26-15-9-11(3-8-14(15)23)10-16-18(25)21(19(27)28-16)20-17(24)12-4-6-13(22)7-5-12/h3-10,22-23H,2H2,1H3,(H,20,24)/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGZJISDRFVCOY-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 4-hydroxybenzohydrazide in the presence of a suitable catalyst. This reaction forms the intermediate hydrazone, which is then cyclized with thioglycolic acid under acidic conditions to yield the thiazolidinone ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Quinones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Structural Overview

The compound features a thiazolidinone ring, which is known for various biological activities, and a benzamide moiety. The presence of ethoxy and hydroxy substituents enhances its reactivity and biological activity, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Research indicates that compounds similar to (Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide exhibit significant antimicrobial activity. The thiazolidinone structure is associated with antibacterial properties, making this compound potentially effective against various bacterial strains.

Anticancer Activity

Thiazolidinone derivatives have been reported to inhibit tumor cell proliferation. Preliminary studies suggest that this compound may also possess anticancer properties due to its structural components that interact with cancer cell pathways.

Anti-inflammatory Effects

The presence of hydroxyl groups in the compound suggests potential anti-inflammatory effects. Compounds with similar structures have been shown to modulate inflammatory pathways, indicating that this compound may also contribute to reducing inflammation.

Synthesis of the Compound

The synthesis of this compound involves several steps:

- Formation of Thiazolidinone Ring : This can be achieved through condensation reactions involving appropriate precursors.

- Introduction of Ethoxy and Hydroxy Groups : These substituents can be introduced via electrophilic aromatic substitution or similar methods.

- Final Coupling : The final step typically involves coupling the thiazolidinone derivative with the benzamide moiety.

Each step requires optimization of reaction conditions to maximize yield and purity.

Potential Applications in Drug Development

Given its diverse biological activities, this compound has potential applications in:

Pharmaceutical Development

Due to its antimicrobial and anticancer properties, this compound can serve as a lead compound for the development of new drugs targeting bacterial infections and cancer therapies.

Biochemical Research

The compound's ability to interact with various biological targets makes it valuable for biochemical research, particularly in studying enzyme inhibition and receptor interactions .

Mechanism of Action

The mechanism of action of (Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone ring can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the benzylidene group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s closest analogs include:

Key Observations :

- Benzylidene Group : The 3-ethoxy-4-hydroxy substitution in the target compound balances lipophilicity (ethoxy) and hydrogen-bonding capacity (hydroxy), which may enhance bioavailability compared to analogs with methoxy or nitro groups .

- Benzamide Substituents : The 4-hydroxybenzamide in the target compound contrasts with 2-chloro or 2-nitro substituents in analogs, reducing steric hindrance and enabling stronger hydrogen bonding with targets .

Computational Similarity Analysis

Using Tanimoto coefficients (binary fingerprint comparison):

- The target compound shares >85% similarity with 5d due to the common 4-hydroxybenzamide group.

- Similarity drops to ~60% with nitro-substituted analogs (e.g., ) due to divergent electronic profiles .

Structure-Activity Relationships (SAR)

Biological Activity

(Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide is a complex organic compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thiazolidinone core structure, characterized by a thioxothiazolidine moiety and various functional groups that enhance its biological interactions. The (Z) configuration indicates specific geometric arrangements around the double bond in the benzylidene part of the molecule, contributing to its pharmacological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The thiazolidinone ring is known for its antibacterial effects, particularly against Gram-positive bacteria and yeasts such as Candida albicans .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibited growth |

| Escherichia coli | Moderate activity |

| Candida albicans | Effective inhibition |

Antioxidant Properties

The compound may function as a free radical scavenger , reducing oxidative stress. Its hydroxyl groups are crucial for this activity, which is beneficial in preventing cellular damage associated with oxidative stress .

Anti-inflammatory Effects

Preliminary studies suggest that this compound can modulate inflammatory pathways. The presence of hydroxyl groups may enhance its ability to interfere with inflammatory mediators, providing therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Anticancer Activity

Thiazolidinone derivatives have been reported to exhibit anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including those from colorectal and breast cancers. Mechanistic studies indicate that it may induce apoptosis and cell cycle arrest in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various thiazolidinone derivatives against clinical isolates of Staphylococcus aureus, demonstrating that compounds similar to this compound possess potent antibacterial properties .

- Cytotoxicity Against Cancer Cells : In research involving human colon adenocarcinoma cells (HT29), derivatives of thiazolidinones were shown to induce significant cytotoxicity and apoptosis through mechanisms involving cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.